![molecular formula C8H9BrNO2+ B215176 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium](/img/structure/B215176.png)
3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium is a chemical compound that is commonly used in scientific research. It is a pyridinium derivative that is known for its ability to react with nucleophiles, making it a useful reagent in organic synthesis. In
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium involves its ability to react with nucleophiles. This reaction typically occurs at the 5-position of the pyridine ring. The resulting product is a pyridinium salt which can undergo further reactions. The reactivity of 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium. However, it has been reported to have low toxicity and is not known to have any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium in lab experiments include its reactivity and versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and purify. However, the limitations of using 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium include its limited solubility in water and its potential for air and moisture sensitivity.
Zukünftige Richtungen
There are several future directions for research involving 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium. One area of research could involve its use in the development of new drugs and pharmaceuticals. Another area of research could involve its use in the development of new materials such as liquid crystals and polymers. Additionally, further research could be done to explore the potential biochemical and physiological effects of 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium.
Synthesemethoden
The synthesis method of 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium involves the reaction between 3-bromo-5-(methoxycarbonyl)pyridine and methyl triflate. This reaction is typically carried out in anhydrous conditions using a suitable solvent such as acetonitrile or dichloromethane. The reaction is catalyzed by a base such as potassium carbonate or sodium hydride. The resulting product is then purified by column chromatography to obtain pure 3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, specifically in the synthesis of heterocyclic compounds. It has also been used in the development of new drugs and pharmaceuticals. Additionally, it has been used in the development of new materials such as liquid crystals and polymers.
Eigenschaften
Produktname |
3-Bromo-5-(methoxycarbonyl)-1-methylpyridinium |
---|---|
Molekularformel |
C8H9BrNO2+ |
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
methyl 5-bromo-1-methylpyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C8H9BrNO2/c1-10-4-6(8(11)12-2)3-7(9)5-10/h3-5H,1-2H3/q+1 |
InChI-Schlüssel |
FPVYJIRSSKHKLK-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC(=CC(=C1)Br)C(=O)OC |
Kanonische SMILES |
C[N+]1=CC(=CC(=C1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.